Bafilomycin D
CAS No.: 98813-13-9
Cat. No.: VC20763298
Molecular Formula: C35H56O8
Molecular Weight: 604.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 98813-13-9 |
---|---|
Molecular Formula | C35H56O8 |
Molecular Weight | 604.8 g/mol |
IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
Standard InChI | InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12+,16-15+,21-13+,22-18+,30-19-/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 |
Standard InChI Key | ZKOTUWJMGBWBEO-DTOYTSOJSA-N |
Isomeric SMILES | C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C |
SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |
Canonical SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |
Appearance | White powder |
Chemical Properties and Structure
Molecular Profile
Bafilomycin D belongs to the potent family of macrocyclic lactones with specific physicochemical characteristics that define its biological behavior. The compound has been thoroughly characterized, with key properties summarized in the table below:
Property | Value |
---|---|
CAS Number | 98813-13-9 |
Molecular Formula | C35H56O8 |
Molecular Weight | 604.8 |
Structure | 16-membered lactone ring with a ring-opened side chain |
Solubility | Soluble in ethanol, methanol, DMF, and DMSO |
This macrolide contains a ring-opened side chain, which contributes to its stability compared to other bafilomycins . The enhanced stability makes Bafilomycin D particularly valuable for research applications where compound degradation could otherwise present experimental challenges.
Structural Characteristics
Bafilomycin D features a distinctive 16-membered lactone ring that serves as the defining structural scaffold of the bafilomycin family . Unlike some other members of this family, Bafilomycin D possesses specific structural features that contribute to its unique properties and activities. The compound's structure was initially elucidated through comprehensive spectroscopic methods, including NMR and mass spectrometry analyses .
The structural elucidation of Bafilomycin D has been critical for understanding structure-activity relationships within this compound class. Research has identified that modifications at specific positions, notably C-9 and C-29, can significantly alter the biological activity profile of the molecule . These structure-function relationships provide valuable insights for potential medicinal chemistry approaches aimed at optimizing Bafilomycin D derivatives.
Solubility and Stability
One of the most noteworthy characteristics of Bafilomycin D is its stability profile. The compound is described as "a much more stable analogue of bafilomycin A1" . This enhanced stability is attributed to its ring-opened side chain structure, which differentiates it from other bafilomycins.
Regarding solubility, Bafilomycin D dissolves readily in common organic solvents including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . This solubility profile facilitates its use in various experimental settings and allows for versatile formulation approaches in research applications. The combination of improved stability and good solubility in standard laboratory solvents makes Bafilomycin D particularly valuable for research requiring extended experimental timelines.
Mechanism of Action
V-ATPase Inhibition
The primary mechanism of action for Bafilomycin D is inhibition of vacuolar-type ATPase (V-ATPase) . V-ATPases are ATP-dependent proton pumps that play critical roles in maintaining pH homeostasis in various cellular compartments and organelles. The inhibition of these enzymes by Bafilomycin D disrupts numerous cellular processes dependent on proper pH regulation.
While most of the detailed mechanistic studies have focused on Bafilomycin A1, the structural similarities suggest that Bafilomycin D operates through comparable mechanisms. Studies with Bafilomycin A1 have demonstrated that inhibition of V-ATPase leads to elevation of cytosolic Ca²⁺ and acidification in neuronal cells . This mechanism is likely conserved in Bafilomycin D, although potentially with different potency or specific cellular effects due to structural distinctions.
Cellular Effects
The inhibition of V-ATPase by bafilomycins produces cascading effects throughout the cell. Research on Bafilomycin A1 has shown that it uncouples mitochondria in neuronal cells, significantly elevating respiration rates. This respiratory response is accompanied by morphological changes in mitochondria and decreases in mitochondrial pH, Ca²⁺, and membrane potential (ΔΨm) . By extension, Bafilomycin D likely produces similar effects, potentially with modified intensity or duration based on its unique structural features.
Additionally, bafilomycins impact both autophagy and apoptosis pathways. High concentrations of Bafilomycin A1 (0.1-1 μM) have been routinely used to block late-phase autophagy in experimental settings . Interestingly, even at much lower concentrations (1 nM), Bafilomycin A1 can affect both early and late stages of autophagy by activating mammalian target of rapamycin (mTOR) signaling and disassociating the Beclin 1-Vps34 complex, as well as by inhibiting autolysosome formation . Given the structural relationship between Bafilomycin A1 and D, similar multi-level impacts on cellular pathways are possible for Bafilomycin D.
Biological Activities and Applications
Antitumor Activity
Bafilomycins, including Bafilomycin D, have demonstrated considerable antitumor potential. Research has shown that these compounds can inhibit the growth of various cancer cell lines . For instance, five bafilomycin derivatives isolated from Streptomyces sp. CS demonstrated cytotoxicity against the MDA-MB-435 cell line with IC₅₀ values ranging from 3.8 to 11.4 μM .
A particularly interesting finding relates to hydroxylated derivatives of Bafilomycin D. Researchers discovered that hydroxylation at either the C-9 or C-29 positions profoundly impacts the compound's cytotoxicity profile. As noted in one study:
Compound | Cytotoxicity to A549 cells (comparative) | Cytotoxicity to HT-29 cells (comparative) |
---|---|---|
Bafilomycin D | Baseline | Baseline |
9-hydroxybafilomycin D | ~5000 times less cytotoxic | ~4000 times less toxic |
29-hydroxybafilomycin D | ~3000 times less cytotoxic | ~1500 times less toxic |
This dramatic reduction in cytotoxicity through strategic hydroxylation suggests potential avenues for developing Bafilomycin D derivatives with improved therapeutic windows . Such modifications could potentially preserve desired biological activities while mitigating cytotoxic effects that have limited the clinical utility of bafilomycins to date.
Derivatives and Structural Analogs
Hydroxylated Derivatives
Research has identified several significant derivatives of Bafilomycin D, with hydroxylated variants drawing particular attention. Two notable derivatives are 9-hydroxybafilomycin D and 29-hydroxybafilomycin D, both isolated from the endophytic actinomycete Streptomyces sp. YIM56209 .
The structures of these hydroxylated derivatives were elucidated through advanced spectroscopic techniques, including MS and NMR analyses. The 9-hydroxybafilomycin D was characterized as having hydroxylation at the C-9 position with correlations between H-9 (δH 3.85) and C-7 (δC 80.0), C-11 (δC 125.5), C-28 (δC 18.2), and C-29 (δC 18.8) . Similarly, 29-hydroxybafilomycin D features hydroxylation at the C-29 position, confirmed by gHMBC correlations .
These hydroxylated derivatives represent an exciting direction in Bafilomycin D research, particularly due to their dramatically reduced cytotoxicity compared to the parent compound, as discussed previously.
Structure-Activity Relationships
The identification of hydroxylated Bafilomycin D derivatives with substantially reduced cytotoxicity has provided valuable insights into structure-activity relationships within this compound class. The hydroxylation at positions C-9 and C-29, both integral components of the 16-membered lactone scaffold, profoundly impacts biological activity .
This discovery suggests that strategic modifications to the Bafilomycin D structure could potentially yield derivatives that retain desired biological functions while minimizing toxic effects. Such structural insights can guide medicinal chemistry efforts to develop optimized bafilomycin-based therapeutics with improved safety profiles. The extreme cytotoxicity of unmodified bafilomycins has historically limited their practical utility both as molecular probes and potential therapeutics; therefore, these less toxic derivatives represent significant progress toward practical applications .
Recent Research Developments
SARS-CoV-2 Research
The COVID-19 pandemic has accelerated research into potential therapeutic agents, with Bafilomycin D emerging as a compound of interest. Recent studies have demonstrated that Bafilomycin D effectively inhibits SARS-CoV-2 variants by targeting host factors rather than viral proteins directly .
This host-directed approach may offer advantages over direct-acting antivirals, particularly regarding the potential for viral resistance. By targeting host factors essential for viral entry or replication, compounds like Bafilomycin D may present higher barriers to resistance development. This becomes especially important when dealing with highly mutable viruses like SARS-CoV-2.
Host-Directed Antiviral Applications
The identification of Bafilomycin D as a host-directed antiviral opens new therapeutic possibilities beyond COVID-19. Host-directed antivirals can potentially offer broad-spectrum activity against multiple viral pathogens that rely on similar host factors for their lifecycles.
Particularly noteworthy is the synergistic activity observed when combining Bafilomycin D with N-0385 against SARS-CoV-2 Omicron variants . This finding suggests that Bafilomycin D could be valuable in combination therapeutic strategies targeting different aspects of viral entry and replication. The researchers proposed that "these two highly potent HDAs are targeting two different mechanisms of SARS-CoV-2 entry" .
Additionally, this research suggests that human V-ATPase, the target of Bafilomycin D, plays a significant role in the lifecycle of SARS-CoV-2 variants, including the emerging Omicron BA.5 subvariants . This mechanistic insight contributes to our understanding of viral pathogenesis and may inform future antiviral development strategies.
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